molecular formula C13H13ClN2O3 B6139912 5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone

5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone

Numéro de catalogue B6139912
Poids moléculaire: 280.70 g/mol
Clé InChI: KCGXZIRVWKAVFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a chemical compound that has been extensively studied due to its potential therapeutic applications. This compound is also known as ACY-1215 or Rocilinostat. It is a selective inhibitor of histone deacetylase 6 (HDAC6), which plays a crucial role in the regulation of gene expression and protein degradation.

Mécanisme D'action

5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone selectively inhibits HDAC6, which is a member of the histone deacetylase family of enzymes. HDAC6 plays a crucial role in the regulation of gene expression and protein degradation. Inhibition of HDAC6 by ACY-1215 leads to the accumulation of acetylated α-tubulin and HSP90, which results in increased protein degradation and decreased cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone have been extensively studied. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, ACY-1215 has been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone in lab experiments include its selectivity for HDAC6, which allows for specific targeting of this enzyme. It also has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, the compound has limitations in terms of its solubility, which can affect its efficacy in certain experimental settings.

Orientations Futures

There are several future directions for research on 5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone. One area of interest is the development of combination therapies that include ACY-1215 with other anticancer agents. Another direction is the investigation of its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of ACY-1215 and its effects on other cellular pathways.

Méthodes De Synthèse

The synthesis of 5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone involves the condensation of 5-chloro-2-hydroxybenzaldehyde with acetylacetone and urea in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions in ethanol, and the resulting product is purified by recrystallization from ethanol. This method has been reported to yield the compound in good to excellent yields.

Applications De Recherche Scientifique

5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects. The compound has been tested in preclinical studies for the treatment of multiple myeloma, lymphoma, and solid tumors. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

IUPAC Name

5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-6-11(7(2)17)12(16-13(19)15-6)9-5-8(14)3-4-10(9)18/h3-5,12,18H,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGXZIRVWKAVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)Cl)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.